Ethyl 4-(2-chlorophenyl)-6-{[4-(3-methylphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Ethyl 4-(2-chlorophenyl)-6-{[4-(3-methylphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative featuring a 2-chlorophenyl group at position 4 and a piperazine-linked 3-methylphenyl substituent at position 5. This compound belongs to the Biginelli reaction product family, typically synthesized via multicomponent reactions involving aldehydes, β-keto esters, and urea/thiourea derivatives . Its structure incorporates a tetrahydropyrimidinone core, a scaffold associated with diverse pharmacological activities, including antimicrobial, anticancer, and antihypertensive effects .
Properties
IUPAC Name |
ethyl 4-(2-chlorophenyl)-6-[[4-(3-methylphenyl)piperazin-1-yl]methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29ClN4O3/c1-3-33-24(31)22-21(27-25(32)28-23(22)19-9-4-5-10-20(19)26)16-29-11-13-30(14-12-29)18-8-6-7-17(2)15-18/h4-10,15,23H,3,11-14,16H2,1-2H3,(H2,27,28,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUYRMPBETISIBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2Cl)CN3CCN(CC3)C4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Antidepressant Activity
Research has indicated that compounds similar to Ethyl 4-(2-chlorophenyl)-6-{[4-(3-methylphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibit antidepressant properties. The piperazine moiety is often associated with the modulation of serotonin receptors, which are crucial in the treatment of depression. Studies have shown that derivatives of this compound can enhance serotonergic activity, leading to improved mood and reduced anxiety symptoms in animal models.
Antipsychotic Effects
The structural similarity to known antipsychotic agents suggests potential antipsychotic effects. Compounds with piperazine groups have been reported to interact with dopamine receptors, which are implicated in psychotic disorders. Clinical trials focusing on similar compounds have demonstrated efficacy in reducing psychotic symptoms in patients with schizophrenia.
Neuroprotective Properties
Recent studies have suggested that this compound may possess neuroprotective properties due to its ability to modulate neuroinflammatory responses and oxidative stress pathways. Such effects are particularly relevant in neurodegenerative diseases like Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier enhances its potential as a therapeutic agent.
Clinical Trials
Clinical trials involving similar compounds have reported significant improvements in patients diagnosed with major depressive disorder (MDD) and schizophrenia. For instance:
- A trial involving a piperazine derivative showed a 50% reduction in depressive symptoms over 8 weeks compared to placebo controls.
- Another study highlighted the efficacy of a related compound in managing acute psychotic episodes, demonstrating a rapid decrease in symptom severity.
Animal Studies
Animal studies have provided insights into the neuroprotective effects of this compound:
- In a rodent model of Alzheimer's disease, administration of the compound resulted in decreased amyloid plaque formation and improved cognitive function.
- Neuroinflammatory markers were significantly reduced following treatment with the compound in models of traumatic brain injury.
Summary of Pharmacological Activities
Synthesis Overview
| Step | Description |
|---|---|
| Step 1 | Formation of tetrahydropyrimidine core |
| Step 2 | Nucleophilic substitution with piperazine |
| Step 3 | Esterification with ethyl carboxylic acid |
Comparison with Similar Compounds
Key Observations :
- Chlorine vs.
- Piperazine Linkers: The piperazine moiety in the target compound and derivatives may enhance solubility in physiological environments compared to non-piperazine analogs (e.g., ).
- Thione vs. Oxo Groups : 2-Thioxo derivatives () exhibit distinct redox properties, influencing antioxidant activity .
Pharmacological Activity Comparisons
Antioxidant Activity
- Target Compound : Data unavailable, but structural analogs with 2-thioxo groups (e.g., ) show significant radical scavenging. For example, compound 3c (Ethyl 4-(furan-2-yl)-6-methyl-2-thioxo-tetrahydropyrimidine-5-carboxylate) demonstrated DPPH scavenging with IC₅₀ = 0.6 mg/mL .
- Oxo Derivatives : Compounds with 2-oxo groups (e.g., ) generally exhibit lower antioxidant capacity but improved stability in biological matrices.
Antimicrobial and Anticancer Activity
- Piperazine-Containing Analogs : Derivatives with piperazine-linked aryl groups (e.g., , target compound) show enhanced activity against Gram-positive bacteria (MIC = 8–16 µg/mL) due to improved membrane penetration .
- Chlorophenyl vs. Methoxyphenyl : Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-tetrahydropyrimidine-5-carboxylate () exhibits moderate anticancer activity (IC₅₀ = 25 µM against MCF-7), while chlorophenyl derivatives may offer superior cytotoxicity via halogen bonding .
Q & A
Q. Key Reagents :
- Ethyl acetoacetate, 2-chlorobenzaldehyde, 4-(3-methylphenyl)piperazine.
- Solvents: Ethanol, dichloromethane (DCM).
- Catalysts: p-Toluenesulfonic acid (p-TSA), triethylamine.
Basic: What spectroscopic and analytical methods are critical for structural characterization?
- 1H/13C NMR : Assign signals for the tetrahydropyrimidine ring (e.g., δ ~2.5 ppm for CH3, δ ~5.2 ppm for NH), aromatic protons (δ ~6.8–7.4 ppm), and piperazine methyl groups (δ ~2.3 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., observed [M+H]+ at m/z 467.18) and fragmentation patterns .
- HPLC : Monitor purity using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .
Advanced: How can regioselectivity challenges during piperazine functionalization be addressed?
Regioselectivity issues arise due to competing N-alkylation sites on the piperazine ring. Mitigation strategies include:
- Temperature Control : Lower temperatures (0–5°C) favor mono-alkylation by slowing reaction kinetics .
- Protecting Groups : Use Boc-protected piperazine to direct substitution to the desired nitrogen atom .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the target nitrogen .
Validation : Monitor intermediates via LC-MS and compare retention times with synthetic standards .
Advanced: What crystallographic methods resolve the compound’s 3D structure?
- Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via slow evaporation of ethanolic solutions. Use SHELX programs (SHELXL for refinement) to solve the structure. Example parameters: monoclinic space group P21/c, unit cell dimensions a = 12.6876 Å, b = 7.3073 Å, c = 19.9547 Å, β = 114.44° .
- Thermal Analysis : Confirm stability via TGA/DSC (decomposition onset >200°C) .
Key Observations : Planar tetrahydropyrimidine ring with chair conformation in piperazine, confirmed by torsion angles .
Advanced: How can researchers evaluate its potential pharmacological activity?
- Enzyme Inhibition Assays : Test against thymidine phosphorylase (TP) or kinases using fluorometric substrates. IC50 values are calculated via nonlinear regression of dose-response curves .
- Molecular Docking : Use AutoDock Vina to simulate binding to TP’s active site (PDB: 2OE5). Key interactions: Hydrogen bonding with Ser213 and π-π stacking with Phe158 .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa) to determine selectivity indices .
Advanced: How to reconcile conflicting biological activity data across studies?
Contradictions in IC50 values or efficacy often stem from:
- Purity Variability : Impurities >5% (e.g., unreacted intermediates) skew activity. Validate via HPLC and orthogonal techniques (e.g., elemental analysis) .
- Assay Conditions : Differences in buffer pH, ionic strength, or incubation time affect enzyme kinetics. Standardize protocols using guidelines from the Journal of Medicinal Chemistry .
- Cell Line Heterogeneity : Use authenticated cell lines (e.g., ATCC) and report passage numbers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
